Cas no 14611-51-9 (Benzeneethanamine, N,a-dimethyl-N-2-propyn-1-yl-, (aR)-)
14611-51-9 structure
Product Name:Benzeneethanamine, N,a-dimethyl-N-2-propyn-1-yl-, (aR)-
Numero CAS:14611-51-9
MF:C13H17N
MW:187.280783414841
CID:153969
PubChem ID:26757
Update Time:2025-07-13
Benzeneethanamine, N,a-dimethyl-N-2-propyn-1-yl-, (aR)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneethanamine, N,a-dimethyl-N-2-propyn-1-yl-, (aR)-
- (2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine
- R(-)-Selegiline solution
- (S)-(+)-selegiline
- Carbex
- Eldepryl
- Emsam
- Jumex
- L-Deprenalin
- methyl(1-phenylpropan-2-yl)(prop-2-yn-1-yl)amine
- N-methyl-N-((R)-1-phenylpropan-2-yl)prop-2-yn-1-amine
- Selegilina
- Selegilinum
- Selegyline
- Zelapar
- (-)-Deprenil
- (-)-Deprenyl
- (-)-Selegiline
- (R)-(-)-Deprenyl
- (R)-Selegiline
- Anipryl
- Emsam TTS
- L-Deprenyl
- Selegiline
- Selegina
- Selgene
- (R)-N,alpha-Dimethyl-N-2-propynylbenzeneethanamine
- C07245
- SELEGELIN
- dl-Depreny
- NCGC00024994-03
- (R)-(-)-N-Methyl-N-(1-phenyl-2-propyl)-2-propinylamin
- N-methyl-N-(1-methyl-2-phenylethyl)prop-2-yn-1-amine
- EN300-4271449
- D03731
- methyl[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-ylamine
- SELEGILINE [VANDF]
- Selegiline, (R)-Isomer
- BPBio1_000687
- BRD-K86434416-003-03-1
- N-methyl-N-[(1R)-1-methyl-2-phenylethyl]prop-2-yn-1-amine
- (-)-(N)-Methyl-N-((1R)-1-methyl-2-phenylethyl)prop-2-yn-1-amine
- (r)-(-)-n,2-dimethyl-n-2-propynylphenethylamine
- Benzeneethanamine, N,alpha-dimethyl-N-2-propynyl-, (R)-
- GTPL6639
- L-Selegiline
- Prestwick3_000552
- (R)-N-Methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine
- BSPBio_000623
- DTXCID403575
- NS00009550
- SPBio_002544
- SCHEMBL22232
- Prestwick2_000552
- SELEGILINE [WHO-DD]
- Selegene
- DB01037
- Benzeneethanamine, N,alpha-methyl-N-2-propynyl-, (alphaR)-
- NCGC00024994-01
- Emsam (TN)
- BRD-K86434416-003-06-4
- 14611-51-9
- UNII-2K1V7GP655
- AKOS000281115
- Selegilinum [INN-Latin]
- Selegilina [INN-Spanish]
- Selegiline (USAN/INN)
- US8633208, Deprenyl
- (R)-(-)-N,alpha-Dimethyl-N-2-propinylphenethylamine
- CHEMBL972
- DTXSID6023575
- Prestwick1_000552
- BSPBio_001589
- HMS1989P11
- BDBM15579
- 102741-42-4
- HMS2089D09
- l-E 250
- SELEGILINE [ORANGE BOOK]
- Zalapar
- SELEGILINE [INN]
- Selegilinum (INN-Latin)
- HMS1791P11
- (R)-(-)-Selegiline
- SELEGILINE [MI]
- NCGC00024994-04
- CHEBI:9086
- Prestwick0_000552
- Otrasel
- HMS3402P11
- (-)-Phenylisopropylmethylpropynylamine
- MEZLKOACVSPNER-GFCCVEGCSA-N
- BENZENEETHANAMINE, N,.ALPHA.-METHYL-N-2-PROPYNYL-, (.ALPHA.R)-
- N-methyl-N-((2R)-1-phenylpropan-2-yl)prop-2-yn-1-amine
- BRD-K86434416-001-02-7
- methyl[(2R)-1-phenylpropan-2-yl](prop-2-yn-1-yl)amine
- SELEGILINE [USAN]
- Selegilina (INN-Spanish)
- 2K1V7GP655
- Selegiline [USAN:INN:BAN]
- N04BD01
- NCGC00024994-02
- Q47495783
- N-methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine
- (RS)-Selegiline hydrochloride
- STK640578
-
- Inchi: 1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/t12-/m1/s1
- Chiave InChI: MEZLKOACVSPNER-GFCCVEGCSA-N
- Sorrisi: N(C)(CC#C)[C@H](C)CC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 187.13600
- Massa monoisotopica: 223.112777
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 14
- Conta legami ruotabili: 4
- Complessità: 195
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 2.8
- Superficie polare topologica: 3.2
Proprietà sperimentali
- Densità: 0.954
- Punto di fusione: 141-142 °C
- Punto di ebollizione: 273 ºC
- Punto di infiammabilità: 108 ºC
- Indice di rifrazione: nD20 1.5180
- PSA: 3.24000
- LogP: 2.18260
- Rotazione specifica: D20 -11.2°
Benzeneethanamine, N,a-dimethyl-N-2-propyn-1-yl-, (aR)- Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:UN 1851
- Codice categoria di pericolo: 11-23/24/25-39/23/24/25
- Istruzioni di sicurezza: 7-16-36/37-45
-
Identificazione dei materiali pericolosi:
- Gruppo di imballaggio:III
- Livello di pericolo:6.1(b)
- Termine di sicurezza:6.1(b)
- Gruppo di imballaggio:III
- Classe di pericolo:6.1(b)
- PackingGroup:III
- Condizioni di conservazione:?20°C
Benzeneethanamine, N,a-dimethyl-N-2-propyn-1-yl-, (aR)- Dati doganali
- CODICE SA:2921499090
- Dati doganali:
Codice doganale cinese:
2921499090Panoramica:
2921499090 Altre monoammine e derivati aromatici e loro sali. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2921499090 altre monoammine aromatiche e loro derivati; IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
Benzeneethanamine, N,a-dimethyl-N-2-propyn-1-yl-, (aR)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | S-003-1ML |
R(-)-Selegiline solution |
14611-51-9 | 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant | 1ML |
963.89 | 2021-05-13 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S938281-5mg |
Selegiline |
14611-51-9 | ≥98% | 5mg |
¥2,700.00 | 2022-08-31 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | S-003-1ML |
R(-)-Selegiline solution |
14611-51-9 | 1.0mg/mL in methanol, ampule of 1mL, certified reference material, Cerilliant | 1ML |
¥1020.53 | 2022-02-23 | |
| Enamine | EN300-4271449-0.05g |
methyl[(2R)-1-phenylpropan-2-yl](prop-2-yn-1-yl)amine |
14611-51-9 | 0.05g |
$353.0 | 2023-06-01 |
Benzeneethanamine, N,a-dimethyl-N-2-propyn-1-yl-, (aR)- Letteratura correlata
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
14611-51-9 (Benzeneethanamine, N,a-dimethyl-N-2-propyn-1-yl-, (aR)-) Prodotti correlati
- 56862-28-3(R-(-)-N-Demethyl Deprenyl)
- 18913-84-3(Nordeprenyl)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti